2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid
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Overview
Description
2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a fluoro and methyl group, and an acetic acid moiety, which may contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various targets to exert their effects . For instance, some imidazole derivatives have been found to have antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
Biochemical Pathways
Imidazole derivatives are known to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Imidazole derivatives have been reported to show a variety of biological activities, indicating that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the synthesis of imidazole derivatives can be carried out under solvent-free conditions, suggesting that they may be relatively stable under various environmental conditions .
Biochemical Analysis
Biochemical Properties
The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including anti-tubercular activity against Mycobacterium tuberculosis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid typically involves the following steps:
Formation of the benzimidazole core: The benzimidazole core can be synthesized by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the fluoro and methyl groups: The fluoro and methyl substituents can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as fluorinating agents and methylating agents.
Attachment of the acetic acid moiety: The acetic acid group can be introduced through a nucleophilic substitution reaction, where a suitable acetic acid derivative reacts with the benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The fluoro and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid
- 2-(4-Bromo-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid
- 2-(4-Iodo-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid
Uniqueness
2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications compared to its chloro, bromo, and iodo analogs.
Properties
IUPAC Name |
2-(4-fluoro-2-methylbenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-6-12-10-7(11)3-2-4-8(10)13(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSQYYWOHAJJOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC(=O)O)C=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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